Calcium arsenate

Description

This compound is a polymer.

Structure

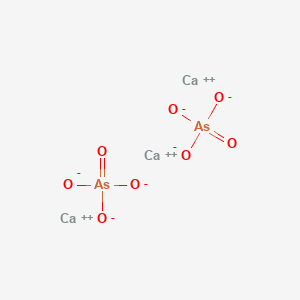

2D Structure

Properties

IUPAC Name |

tricalcium;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Ca/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBBSOLAGVEUSI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3(AsO4)2, As2Ca3O8 | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058182 | |

| Record name | Calcium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium arsenate is a white powder. Slightly soluble in water. Toxic by inhalation and ingestion. Used as an insecticide and germicide., Colorless to white, odorless solid. [insecticide/herbicide]; [NIOSH], COLOURLESS-TO-WHITE AMORPHOUS POWDER., Colorless to white, odorless solid. [insecticide/herbicide] | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), No boiling point at normal pressure; decomposes on heating, Decomposes | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.01 % at 77 °F (NIOSH, 2023), Sol in dil acids, Insol in organic solvents, 0.013 G/100 CC OF WATER AT 25 °C, Solubility in water: very poor, (77 °F): 0.01% | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.62 (EPA, 1998) - Denser than water; will sink, 3.620, 3.62 g/cm³, 3.62 | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mm Hg @ 20 °C (approx), 0 mmHg (approx) | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calcium arsenate (as As) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0089.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Commercial calcium arsenate contains 61% calcium arsenate and 9% calcium arsenite and an excess of lime and calcium carbonate., The wettable powder, when made up in aq solution, should contain less than 0.5% of dissolved As2O5, which originates from impurities. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Colorless to white solid. | |

CAS No. |

7778-44-1, 10103-62-5 | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), calcium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95OX15I8ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2651 °F (EPA, 1998), Decomposes, 1455 °C | |

| Record name | CALCIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Formula and Structure of Calcium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, various forms, and the detailed crystal structure of calcium arsenate. It includes a summary of its key physicochemical properties and a detailed experimental protocol for its synthesis.

Chemical Formula and Variants

This compound is an inorganic compound with the primary chemical formula Ca₃(AsO₄)₂ .[1] This form is also referred to as trithis compound or calcium orthoarsenate. Commercially available this compound is often not a single, pure compound but rather a mixture that can include basic arsenates, calcium hydroxide (B78521), and calcium carbonate.[1]

Beyond the anhydrous form, this compound exists in several hydrated and hydrogenated forms, many of which are found naturally as minerals:

-

Hydrated Forms:

-

Hydrogenated and Hydrated Hydrogenated Forms:

Physicochemical Properties

A summary of the key quantitative data for anhydrous this compound (Ca₃(AsO₄)₂) is presented in the table below.

| Property | Value | References |

| Molar Mass | 398.07 g/mol | |

| Appearance | White, odorless amorphous powder | |

| Density | 3.62 g/cm³ | [2] |

| Melting Point | 1455 °C (2651 °F; 1728 K) (decomposes) | [2] |

| Solubility in Water | 0.13 g/L (at 25 °C) | [2] |

| Solubility in Acids | Soluble in dilute acids | [2] |

| Solubility in Organic Solvents | Insoluble | [2] |

Crystal Structure

The crystal structure of anhydrous this compound (Ca₃(AsO₄)₂) has been determined by X-ray diffraction. It crystallizes in the rhombohedral space group R3c . The structure is characterized by interconnected chains of calcium-oxygen polyhedra and arsenate (AsO₄) tetrahedra that run parallel to the c-axis.

The unit cell parameters for the rhombohedral and the equivalent hexagonal settings are provided below:

| Crystal System | Setting | a (Å) | c (Å) | α (°) | Z | References |

| Rhombohedral | Rhombohedral | 14.05(1) | - | 45.05(2) | 7 | [3] |

| Rhombohedral | Hexagonal | 10.77(1) | 37.81(3) | - | 21 | [3] |

In this structure, the calcium ions exhibit coordination numbers of 6, 7, or 8 with oxygen atoms. The arsenate groups form tetrahedra with mean As-O bond lengths of approximately 1.65 to 1.69 Å.[3]

The hydrated mineral forms of this compound, rauenthalite and phaunouxite, both possess a triclinic crystal system with a P1 or P-1 space group.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of an arsenic-containing solution with a calcium hydroxide suspension. The following is a detailed protocol adapted from the literature.[2]

Materials:

-

Arsenic-containing solution (e.g., from leaching of smelting dust)

-

Calcium hydroxide (Ca(OH)₂)

-

Sodium hydroxide (NaOH)

-

Nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Take 800 mL of the arsenic-containing solution and adjust the pH to 5 using NaOH.

-

In a separate beaker, ultrasonically dissolve 0.75 mol of Ca(OH)₂ in 200 mL of deionized water to create a suspension.

-

Adjust the pH of the Ca(OH)₂ suspension to 5 using HNO₃.

-

Pour the Ca(OH)₂ suspension into the arsenic-containing solution while stirring.

-

Maintain the reaction mixture at 50 °C for 24 hours with continuous stirring, adjusting the pH to 5 as needed.

-

After the reaction is complete, filter the resulting precipitate.

-

Wash the collected solid with deionized water.

-

Dry the final product in an oven at 60 °C.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure. These methods include:

-

X-ray Diffraction (XRD): To identify the crystalline phases present and determine the crystal structure.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.

-

Thermogravimetric Analysis (TGA): To determine the water content in hydrated forms of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

References

Synthesis of Calcium Arsenate [Ca3(AsO4)2]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for producing calcium arsenate [Ca3(AsO4)2], a compound of interest in various scientific and industrial fields. The following sections detail the experimental protocols for precipitation, hydrothermal, and solid-state synthesis methods, supported by quantitative data and visual workflows to facilitate understanding and replication.

Precipitation Method

The precipitation method is a widely employed technique for the synthesis of this compound at ambient or slightly elevated temperatures. This approach involves the reaction of soluble calcium and arsenate precursors in an aqueous solution, leading to the formation of insoluble Ca3(AsO4)2. The precise control of reaction parameters such as pH, temperature, and the molar ratio of precursors is critical in determining the phase purity and crystallinity of the final product.

Experimental Protocol: Precipitation from Ca(OH)2 and H3AsO4

This protocol is adapted from the work of Zhu et al. (2006), which investigated the formation of various this compound phases.[1]

-

Precursor Preparation:

-

Prepare a CO2-free slurry of Calcium Hydroxide [Ca(OH)2] at a concentration of 2.0 M.

-

Prepare a 2.0 M solution of Arsenic Acid [H3AsO4].

-

-

Reaction:

-

In a high-density polyethylene (B3416737) (HDPE) bottle, mix the Ca(OH)2 slurry and the H3AsO4 solution to achieve a specific Ca/As molar ratio. To obtain phase-pure Ca3(AsO4)2·xH2O, a Ca/As molar ratio of 1.5 is recommended.[1]

-

Adjust the pH of the mixture to a range of 3 to 7. This pH range has been shown to yield well-crystallized Ca3(AsO4)2.[1]

-

Continuously stir the suspension at a moderate speed for a designated reaction time. While the original study focused on equilibrium, a reaction time of 24 hours is often sufficient for precipitation.

-

-

Product Recovery and Purification:

-

Separate the precipitate from the solution by filtration using an appropriate filter paper.

-

Wash the collected solid multiple times with deionized water to remove any unreacted precursors and soluble byproducts.

-

Dry the purified precipitate in an oven at a controlled temperature, for instance, 60°C, until a constant weight is achieved.

-

Experimental Workflow: Precipitation Method

References

An In-depth Technical Guide to the Historical Use of Calcium Arsenate in Agriculture

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium arsenate, an inorganic compound with the formula Ca₃(AsO₄)₂, was a prominent insecticide and herbicide in the early to mid-20th century. Primarily deployed to combat the devastating boll weevil (Anthonomus grandis) in cotton crops, its use peaked in the 1940s before the advent of synthetic organic pesticides like DDT.[1][2] Despite its efficacy, its high toxicity to both target and non-target organisms, including humans, and its environmental persistence led to its eventual decline and stringent regulation.[1][3] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, historical production, application protocols, toxicological mechanisms, and the experimental methods used to evaluate its efficacy and environmental impact.

Chemical and Physical Properties

This compound is a colorless, odorless salt.[1][3] Its high solubility in water compared to other arsenical pesticides like lead arsenate contributed to its higher toxicity.[1] The commercial-grade product used in agriculture was typically a mixture containing 80-85% Ca₃(AsO₄)₂ along with calcium hydroxide (B78521) and calcium carbonate.[1] In the presence of moisture and carbon dioxide, it can slowly decompose, forming calcium carbonate and phytotoxic dicalcium hydrogen arsenate.[4]

Synthesis

Historically, this compound was produced through two primary methods:

-

Reaction of Disodium Hydrogen Arsenate and Calcium Chloride: This method involves the precipitation of this compound from a solution.[1] 2 Na₂H[AsO₄] + 3 CaCl₂ → Ca₃[AsO₄]₂ + 4 NaCl + 2 HCl

-

Mixing Calcium Oxide and Arsenic Oxide: In the 1920s, large quantities were manufactured in vats using this simpler method.[1]

Historical Production and Application

The production of this compound grew significantly in the early 20th century to meet agricultural demand, particularly for cotton farming. Its application was a critical component of boll weevil control strategies from approximately 1919 until after World War II.[2]

Production Data

| Year | Production (Metric Tons) | Production (Kilograms) | Reference |

| 1919 | 1,360 | 1,360,000 | [1] |

| 1920 | 4,540 | 4,540,000 | [1] |

| 1922 | 7,270 | 7,270,000 | [1] |

| 1942 | 38,000 | 38,000,000 | [1] |

| 1945 | 27,000 - 32,000 | 27,000,000 - 32,000,000 | [2] |

Application in Cotton Agriculture

This compound was primarily applied as a dust. Early methods were rudimentary, involving dusting from bags attached to a pole carried across a mule.[2] This evolved to the use of mechanical, one-mule, two-row power dust guns.[5]

-

Application Rate: The typical rate was 6 to 8 pounds of dust per acre per application.[5][6]

-

Application Trigger: Dusting was initiated when boll weevil infestation reached approximately 10% of cotton squares (the floral buds of the cotton plant).[5]

-

Frequency: Following the initial trigger, three applications were typically made at four to six-day intervals. Further applications were made if the infestation level subsequently approached 20%.[5]

Toxicological Profile and Mechanism of Action

This compound is a highly toxic, Class A carcinogen that exerts its effects through multiple biochemical pathways.[3][7] The toxicity is primarily due to the arsenic ion, which exists in pentavalent (arsenate, As(V)) and trivalent (arsenite, As(III)) states.

Toxicity Data

| Species | Route | LD₅₀ (mg/kg) | Reference |

| Rat | Oral | 20 | [1] |

| Mouse | Oral | 74 | [1] |

| Rabbit | Oral | 50 | [1] |

| Dog | Oral | 38 | [1] |

Biochemical Mechanisms of Toxicity

Arsenic's toxicity stems from its ability to interfere with fundamental cellular processes, primarily cellular respiration and signal transduction.

1. Uncoupling of Oxidative Phosphorylation (Arsenate - As(V)): Pentavalent arsenate is structurally similar to phosphate (B84403). This allows it to substitute for phosphate in key ATP-generating steps of glycolysis. For example, in the presence of arsenate, 1-arseno-3-phosphoglycerate is formed instead of 1,3-bisphosphoglycerate. This arsenate ester is unstable and spontaneously hydrolyzes, effectively uncoupling the substrate-level phosphorylation step and preventing ATP formation without inhibiting the overall pathway.[8][9] This process is termed arsenolysis.

2. Enzyme Inhibition via Sulfhydryl Binding (Arsenite - As(III)): The more toxic trivalent arsenite readily binds to sulfhydryl (-SH) groups present in the active sites of many critical enzymes. A key target is the pyruvate (B1213749) dehydrogenase (PDH) complex, a multi-enzyme complex essential for converting pyruvate into acetyl-CoA, the entry point for the citric acid cycle. By binding to the dithiol groups of lipoamide, a crucial cofactor in the PDH complex, arsenite inhibits cellular respiration and ATP production.[1][8]

3. Induction of Oxidative Stress and Disruption of Signal Transduction: Arsenic exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress that damages lipids, proteins, and DNA.[3][10] This cellular stress activates a complex network of signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK, JNK, and p38) and transcription factors like NF-κB and AP-1.[2][7] The dysregulation of these pathways can lead to varied cellular responses, including apoptosis (cell death), inflammation, or uncontrolled proliferation, which contributes to arsenic's carcinogenic properties.[2][3]

Historical Experimental Protocols

The evaluation of this compound's efficacy in the early 20th century relied on structured field experiments. These protocols, while lacking the molecular precision of modern studies, laid the groundwork for quantitative agricultural science.

Field Efficacy Trial for Boll Weevil Control (c. 1920s-1940s)

This protocol is synthesized from historical reports of cotton dusting experiments.[5][6]

1. Objective: To determine the effectiveness of this compound dust in controlling boll weevil infestation and its impact on cotton yield.

2. Experimental Setup:

-

Plots: Matched plots of cotton were established, typically on uniform soil types (e.g., Norfolk sandy loam, Cecil clay). Plots included treated (dusted) and untreated (control/check) groups.[5]

-

Plot Separation: A buffer zone (e.g., a 30-foot alleyway) was maintained between treated and untreated plots to minimize drift.[5]

3. Infestation Monitoring:

-

Method: Infestation was determined by examining cotton squares for punctures made by boll weevils for feeding or egg-laying.

-

Sampling: Three to six marked stations were established within each plot. At each station, 100 squares were examined, and the number of punctured squares was recorded to calculate the percentage of infestation.[5]

-

Frequency: Infestation counts were made at regular intervals, typically every four to seven days.

4. Treatment Protocol:

-

Active Agent: this compound dust.

-

Application Equipment: One-mule, two-row power dust gun.[5]

-

Application Rate: 6-8 pounds per acre.[5]

-

Timing: Applications were made when the air was relatively calm, regardless of time of day or moisture on foliage.[5]

-

Decision Threshold: The first series of applications began when the average infestation in a plot reached 10%. If infestation later rose to ~20%, subsequent applications were made.[5]

5. Data Collection:

-

Infestation Data: Percentage infestation was recorded for both dusted and undusted plots throughout the season.

-

Yield Data: At the end of the season, seed cotton was harvested from the middle rows of each plot and weighed to determine the yield per acre.[5]

6. Outcome Measures:

-

Comparison of infestation curves over time between treated and control plots.

-

Calculation of the increase in seed cotton yield (lbs/acre) in treated plots compared to control plots.

Efficacy Data from Historical Field Trials

| Treatment | Average Infestation (%) | Yield Increase (lbs Seed Cotton/Acre) | Reference |

| 1938-1939 Boll Weevil Study | [10] | ||

| This compound (Low Water-Soluble As) | 18.9% | 270 (43.0% increase) | [10] |

| Untreated Check | 34.7% | N/A | [10] |

| 1947 Alabama Experiment Station | [6] | ||

| This compound | N/A | 164 | [6] |

| Chlorinated camphene (B42988) (Toxaphene) | N/A | 571 | [6] |

| BHC-DDT | N/A | 496 | [6] |

| Untreated Check | N/A | 0 | [6] |

Environmental Fate and Legacy

The widespread use of this compound resulted in significant arsenic accumulation in agricultural soils. Arsenicals are known to be persistent, potentially remaining effective as soil sterilants for 5-8 years in areas with low rainfall.[4] This created a legacy of contamination, with reports of reduced soil productivity appearing as early as the 1930s.[2] The phytotoxicity of arsenic residues was found to vary depending on soil properties such as clay content, pH, and iron content.[2] Modern soil testing often involves multi-increment sampling to accurately assess the average arsenic concentration due to its variable distribution from historical applications.[11]

Conclusion

This compound was a cornerstone of agricultural pest management in the pre-DDT era, enabling the control of significant pests like the boll weevil. However, its utility was overshadowed by its severe toxicological profile and lasting environmental impact. The study of its historical application, efficacy, and toxicology provides valuable insights into the evolution of pesticide science, regulatory standards, and the complex interplay between chemical intervention, cellular biology, and environmental health. The mechanisms of arsenic toxicity, particularly its interference with fundamental metabolic and signaling pathways, remain a critical area of research for toxicologists and health professionals.

References

- 1. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 2. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ca3(AsO4)2 | CID 24501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aurora.auburn.edu [aurora.auburn.edu]

- 6. aurora.auburn.edu [aurora.auburn.edu]

- 7. Research progress on the regulatory mechanism of cell senescence in arsenic toxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 9. zenodo.org [zenodo.org]

- 10. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. health.hawaii.gov [health.hawaii.gov]

An In-depth Technical Guide to the Solubility and Stability of Different Calcium Arsenate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of various calcium arsenate hydrates. Understanding these properties is crucial for applications ranging from environmental remediation and waste stabilization to toxicological studies and potentially in specific, controlled pharmaceutical contexts. This document compiles quantitative data, details experimental protocols for characterization, and visualizes key relationships to facilitate a deeper understanding of these complex inorganic compounds.

Introduction to this compound Hydrates

Calcium arsenates are a group of inorganic compounds formed from the reaction of calcium with arsenic acid or arsenate salts. In aqueous environments, they readily form a variety of hydrated crystalline structures. The specific hydrate (B1144303) formed is highly dependent on the conditions of its formation, primarily pH and the molar ratio of calcium to arsenic (Ca/As). The solubility and stability of these hydrates are of significant scientific interest due to the toxicity and environmental mobility of arsenic. While historically used as pesticides, their low solubility has been explored for the immobilization of arsenic in contaminated soils and industrial waste.

The most commonly encountered this compound hydrates include:

-

Trithis compound dihydrate (Ca₃(AsO₄)₂·2H₂O) and other hydrated forms of trithis compound (e.g., with 2.25, 3, or 4.25 moles of water).

-

Guerinite (Ca₅H₂(AsO₄)₄·9H₂O)

-

Haidingerite (CaHAsO₄·H₂O)

-

Pharmacolite (CaHAsO₄·2H₂O)

-

Johnbaumite (Ca₅(AsO₄)₃(OH)) , the arsenate analogue of hydroxylapatite.

-

Ca₄(OH)₂(AsO₄)₂·4H₂O

The stability and solubility of these phases dictate the concentration of dissolved arsenic in their surrounding environment, a critical factor in assessing their potential hazard and in designing effective remediation strategies.

Quantitative Data on Solubility and Stability

The solubility and thermodynamic stability of this compound hydrates are paramount to predicting their behavior in various systems. The following tables summarize key quantitative data, including solubility products (Ksp) and standard Gibbs free energies of formation (ΔG°f), compiled from various scientific sources. It is important to note that values can vary between studies due to different experimental conditions and analytical techniques.

Table 1: Solubility Products (Ksp) of Various this compound Hydrates at 25 °C

| Compound | Formula | Ksp | -log(Ksp) | Reference(s) |

| Trithis compound trihydrate | Ca₃(AsO₄)₂·3H₂O | 10⁻²¹.¹⁴ | 21.14 | [1] |

| Trithis compound (2.25-hydrate) | Ca₃(AsO₄)₂·2.25H₂O | 10⁻²¹·⁴⁰ | 21.40 | [1] |

| This compound hydroxide (B78521) tetrahydrate | Ca₄(OH)₂(AsO₄)₂·4H₂O | 10⁻²⁷·⁴⁹ | 27.49 | [1] |

| Johnbaumite (arsenate apatite) | Ca₅(AsO₄)₃(OH) | 10⁻⁴⁰·¹² | 40.12 | [1] |

| Strontium arsenate | Sr₃(AsO₄)₂ | 4.29 x 10⁻¹⁹ | 18.37 | [2] |

Table 2: Standard Gibbs Free Energy of Formation (ΔG°f) of Various this compound Hydrates at 25 °C

| Compound | Formula | ΔG°f (kJ/mol) | Reference(s) |

| Trithis compound trihydrate | Ca₃(AsO₄)₂·3H₂O | -3787.87 | [1] |

| Trithis compound (2.25-hydrate) | Ca₃(AsO₄)₂·2.25H₂O | -3611.50 | [1] |

| This compound hydroxide tetrahydrate | Ca₄(OH)₂(AsO₄)₂·4H₂O | -4928.86 | [1] |

| Johnbaumite (arsenate apatite) | Ca₅(AsO₄)₃(OH) | -5096.47 | [1] |

| Arseniosiderite | Ca₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O | -1733 ± 3.4 | [3] |

Experimental Protocols

Accurate determination of the solubility and stability of this compound hydrates relies on meticulous experimental procedures. This section outlines detailed methodologies for their synthesis, solubility measurement, and characterization.

Synthesis of this compound Hydrates

The synthesis of specific this compound hydrates is typically achieved by precipitation from aqueous solutions under controlled conditions.

Objective: To synthesize a specific this compound hydrate phase by controlling pH and the Ca/As molar ratio.

Materials:

-

Calcium hydroxide (Ca(OH)₂) or Calcium Chloride (CaCl₂)

-

Arsenic acid (H₃AsO₄) or Disodium hydrogen arsenate (Na₂HAsO₄)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Magnetic stirrer and stir bars

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a calcium-containing solution (e.g., a slurry of Ca(OH)₂ in deionized water or a solution of CaCl₂).

-

Prepare an arsenate-containing solution (e.g., a solution of H₃AsO₄ or Na₂HAsO₄). The concentrations should be chosen to achieve the desired final Ca/As molar ratio.

-

-

Precipitation:

-

Slowly add the arsenate solution to the continuously stirred calcium solution at a controlled temperature (e.g., 25 °C or 50 °C).

-

Continuously monitor the pH of the mixture. Use NaOH or HCl to adjust and maintain the desired pH throughout the precipitation process. The target pH will depend on the desired this compound phase (see Section 5 for phase relationships).

-

-

Aging:

-

Allow the resulting suspension to age for a specified period (e.g., 24 hours to several days) with continuous stirring. This allows the precipitate to reach equilibrium and can promote the formation of more crystalline phases.

-

-

Separation and Washing:

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate several times with deionized water to remove any soluble unreacted ions.

-

-

Drying:

-

Dry the collected solid in an oven at a relatively low temperature (e.g., 40-60 °C) to avoid altering the hydration state of the product.

-

Determination of Solubility Product (Ksp)

The solubility product is a measure of the extent to which a sparingly soluble salt dissolves in water.

Objective: To determine the Ksp of a synthesized this compound hydrate.

Materials:

-

Synthesized this compound hydrate

-

Deionized water

-

Constant temperature water bath or shaker

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium and arsenic analysis.

Procedure:

-

Equilibration:

-

Add an excess of the synthesized this compound hydrate to a known volume of deionized water in a sealed container.

-

Place the container in a constant temperature water bath or shaker (e.g., 25 °C) and agitate the mixture for an extended period (e.g., several days to weeks) to ensure equilibrium is reached between the solid and the dissolved ions.

-

-

Phase Separation:

-

Allow the solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, first centrifuge the sample and then pass it through a syringe filter.

-

-

Chemical Analysis:

-

Calculation of Ksp:

-

From the measured concentrations of calcium and arsenate ions and the pH, calculate the activities of the ions, taking into account ionic strength effects.

-

Use the stoichiometry of the dissolution reaction to calculate the solubility product (Ksp).

-

Characterization Techniques

3.3.1. X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the synthesized material.

Procedure:

-

Sample Preparation: The dried this compound hydrate powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites.[6][7] The powder is then mounted onto a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Phase Identification: The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases.

3.3.2. Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA/DSC provides information about the thermal stability and water content of the hydrated salts.[8][9][10]

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the this compound hydrate is placed in a TGA/DSC crucible.

-

Thermal Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample.

-

Data Interpretation: Mass loss steps in the TGA curve indicate the loss of water molecules of hydration. The temperature at which these losses occur provides information on the stability of the hydrate. Endothermic or exothermic peaks in the DSC curve correspond to phase transitions, dehydration, or decomposition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound hydrates.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. Trace analyses of arsenic in drinking water by inductively coupled plasma mass spectrometry: high resolution versus hydride generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rauenthalite and Other Natural Calcium Arsenate Minerals: Properties, Potential Biological Activity, and Research Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural mineral forms of calcium arsenate, with a primary focus on rauenthalite. It details the physicochemical properties of these minerals, explores their potential biological activities by examining the known cellular and molecular effects of arsenate compounds, and outlines key experimental considerations for future research. This document aims to serve as a foundational resource for scientists and drug development professionals interested in the potential toxicological and pharmacological implications of these naturally occurring arsenic-bearing minerals. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways are visualized using diagrams.

Introduction to Natural this compound Minerals

This compound minerals are a group of secondary minerals that form in the oxidation zones of arsenic-bearing ore deposits. While synthetic this compound has been historically used as a pesticide and herbicide, its natural mineral forms are of interest to researchers for their unique crystal structures and potential bioactivity.[1] This guide focuses on rauenthalite and provides comparative data for other notable this compound minerals.

Physicochemical Properties of Rauenthalite and Other this compound Minerals

A thorough understanding of the physical and chemical properties of these minerals is fundamental to any toxicological or pharmacological investigation. Rauenthalite, with the chemical formula Ca₃(AsO₄)₂·10H₂O, is a hydrated this compound that crystallizes in the triclinic system.[2][3] It is often found in association with other arsenate minerals like phaunouxite, from which it can form through dehydration.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for rauenthalite and a selection of other natural this compound minerals for easy comparison.

Table 1: Chemical and Crystallographic Properties of Selected this compound Minerals

| Mineral | Chemical Formula | Crystal System | Space Group |

| Rauenthalite | Ca₃(AsO₄)₂·10H₂O[2][3] | Triclinic[2][4] | P-1[4] |

| Pharmacolite | Ca(HAsO₄)·2H₂O[5][6] | Monoclinic[1][5] | Ia[1] |

| Haidingerite | Ca(AsO₃OH)·H₂O[7][8] | Orthorhombic[8] | Pbcn[8] |

| Sainfeldite | Ca₅(AsO₄)₂(AsO₃OH)₂·4H₂O[9][10] | Monoclinic[9][10] | C 2/c[11] |

| Guérinite | Ca₆(HAsO₄)₃(AsO₄)₂·10.5H₂O[12] | Monoclinic[12] | P2₁/b[12] |

| Vladimirite | Ca₄(AsO₄)₂(AsO₃OH)·4H₂O[13][14] | Monoclinic[13][14] | P2₁/b[13][14] |

Table 2: Physical Properties of Selected this compound Minerals

| Mineral | Mohs Hardness | Density (g/cm³) | Luster | Color | Streak |

| Rauenthalite | 2[2][3] | 2.36 (measured)[2][3] | Sub-Vitreous, Waxy[2][3] | Colorless, white[2][3] | White[2] |

| Pharmacolite | 2 - 2.5[1][5] | 2.53 - 2.73 (measured)[1][5] | Sub-Vitreous, Pearly[1][5] | White, colorless, grayish white[1][5] | White[1] |

| Haidingerite | 2 - 2.5[8] | 2.95[7] | Sub-Vitreous, Greasy, Silky, Pearly[8] | Colorless, white[8] | - |

| Sainfeldite | 4[9] | 3.04[9][10] | Sub-Vitreous, Resinous, Waxy[9][10] | Colorless, pale pink[9][10] | White[9] |

| Guérinite | 1.5[12] | 2.68 - 2.76 (measured)[12] | Sub-Vitreous, Silky, Pearly[12] | Colorless[12] | White[12] |

| Vladimirite | 3.5[13][14] | 3.12 - 3.15 (measured)[13][14] | Sub-Vitreous, Silky, Pearly[13][14] | Colorless to white, pale rose[13][14] | White[13] |

Potential Biological Activity and Cellular Mechanisms of Action

Direct pharmacological studies on rauenthalite and other natural this compound minerals are currently lacking in the scientific literature. However, the biological effects of inorganic arsenate (As(V)), the primary anionic component of these minerals, have been extensively studied. The following sections provide an overview of the known cellular and molecular mechanisms of arsenate, which can serve as a basis for hypothesizing the potential bioactivity of this compound minerals.

Cellular Uptake

The cellular uptake of arsenate is a critical first step for its biological effects. Arsenate is chemically similar to phosphate (B84403) and is primarily transported into cells via phosphate transport systems.[15][16] This competitive uptake mechanism is a key determinant of arsenate's bioavailability and subsequent toxicity. In contrast, trivalent arsenite (As(III)), a reduced form of arsenate, can enter cells through aquaglyceroporins.[17][18]

Induction of Oxidative Stress

A primary mechanism of arsenic-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[19][20] This can damage cellular components such as lipids, proteins, and DNA. The induction of oxidative stress is a key event that can trigger downstream signaling pathways involved in inflammation, apoptosis, and carcinogenesis.

Interference with Cellular Signaling Pathways

Arsenic compounds are known to modulate various signal transduction pathways, which can lead to a wide range of cellular responses.

The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[21][22] Arsenic has been shown to activate NF-κB, leading to the transcription of pro-inflammatory genes.[19]

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Arsenic can activate several MAPK pathways, including ERK, JNK, and p38, often in a dose- and cell-type-dependent manner.[19]

Experimental Protocols and Research Considerations

Investigating the biological effects of sparingly soluble minerals like rauenthalite presents unique challenges. The following sections outline general experimental approaches and key considerations for researchers.

Sample Preparation and Characterization

-

Mineral Authentication: It is crucial to confirm the identity and purity of the mineral sample using techniques such as X-ray Diffraction (XRD) and elemental analysis.

-

Particle Size and Surface Area: The particle size of the mineral powder can significantly influence its dissolution rate and bioavailability. Therefore, particle size distribution and surface area should be characterized.

-

Leaching Studies: To mimic the release of arsenate in a biological medium, leaching studies should be performed in relevant buffers or cell culture media to determine the concentration of soluble arsenic species.

In Vitro Experimental Workflow

A general workflow for assessing the in vitro effects of this compound minerals is outlined below.

Key Experimental Assays

-

Cytotoxicity Assays: Initial screening should involve assessing the cytotoxic effects of the mineral extracts on relevant cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

-

ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Western Blot Analysis: To investigate the effect on signaling pathways, the phosphorylation status and total protein levels of key signaling molecules (e.g., NF-κB, p38, ERK, JNK) can be determined by Western blotting.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of target genes downstream of the activated signaling pathways.

Conclusion and Future Directions

Rauenthalite and other natural this compound minerals represent a largely unexplored area of research. While their direct pharmacological effects are unknown, the well-documented cellular and molecular activities of inorganic arsenate provide a strong rationale for further investigation. Future research should focus on detailed characterization of these minerals, carefully designed in vitro and in vivo studies to assess their bioavailability and biological effects, and elucidation of their specific mechanisms of action. Such studies will be crucial in determining the potential toxicological risks and any potential therapeutic applications of these naturally occurring compounds.

References

- 1. mindat.org [mindat.org]

- 2. mindat.org [mindat.org]

- 3. mindat.org [mindat.org]

- 4. mineralogy.rocks [mineralogy.rocks]

- 5. mindat.org [mindat.org]

- 6. Pharmacolite - Wikipedia [en.wikipedia.org]

- 7. Haidingerite - Wikipedia [en.wikipedia.org]

- 8. mindat.org [mindat.org]

- 9. mindat.org [mindat.org]

- 10. mindat.org [mindat.org]

- 11. Sainfeldite Mineral Data [webmineral.com]

- 12. mindat.org [mindat.org]

- 13. zh.mindat.org [zh.mindat.org]

- 14. mindat.org [mindat.org]

- 15. Cellular uptake of trivalent arsenite and pentavalent arsenate in KB cells cultured in phosphate-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pathways of arsenic uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arsenic-induced oxidative stress and its reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Toxicity-and-Carcinogenic-Properties-of-Calcium-Arsenate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium arsenate, Ca₃(AsO₄)₂, is an inorganic arsenic compound formerly used as a pesticide and herbicide.[1][2] Its high solubility in water contributes to its significant toxicity compared to other arsenicals like lead arsenate.[1] This document provides a comprehensive overview of the toxicological and carcinogenic properties of this compound, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms underlying its pathology. It is intended to serve as a technical resource for professionals in research and drug development.

Toxicological Profile

This compound is classified as highly toxic and carcinogenic.[1][3] Exposure can lead to both acute and chronic health effects, affecting multiple organ systems.[2][3]

Quantitative Toxicity Data

The acute toxicity of this compound has been determined in several animal models. The median lethal dose (LD50) varies by species and route of administration.

| Species | Route | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 20 | [1][3] |

| Rat | Oral | 82 | [1] |

| Rat | Oral | 298 | [4][5] |

| Rat | Dermal | 2400 | [3] |

| Mouse | Oral | 74 | [1] |

| Mouse | Oral | 794 | [5] |

| Rabbit | Oral | 50 | [1] |

| Dog | Oral | 38 | [1] |

Exposure Limits

Regulatory agencies have established permissible exposure limits (PELs) to protect against the health risks of this compound.

| Agency | Exposure Limit | Details | Reference(s) |

| OSHA | 0.01 mg/m³ | 8-hour time-weighted average (TWA) | [1][6] |

| NIOSH | 0.002 mg/m³ | 15-minute ceiling | [6] |

| NIOSH | 5 mg As/m³ | Immediately Dangerous to Life or Health (IDLH) | [6] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies arsenic and inorganic arsenic compounds as Group 1 carcinogens , meaning they are carcinogenic to humans.[7][8][9] This classification applies to this compound.[7] Epidemiological studies have linked occupational exposure to inorganic arsenic with an increased risk of lung, bladder, skin, kidney, and liver cancers.[7][9][10]

Animal studies provide further evidence of its carcinogenic potential. For instance, a high incidence of lung carcinomas was observed in rats after a single intratracheal instillation of a pesticide mixture containing this compound.[7][11] Intratracheal instillation in hamsters also resulted in a borderline increase in lung adenomas.[7][11]

Mechanism of Toxicity and Carcinogenesis

The toxic and carcinogenic effects of this compound are multifaceted, stemming from the actions of inorganic arsenic (As) at the cellular and molecular levels. The pentavalent form (arsenate, AsV) in this compound is metabolized in the body to the more toxic trivalent form (arsenite, AsIII), which is then subject to methylation.[2]

The primary mechanisms include:

-

Oxidative Stress: Arsenic exposure leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[12][13] This induces oxidative stress, depletes cellular antioxidants like glutathione, and damages lipids, proteins, and DNA.[10][12]

-

Genotoxicity: While not a potent point mutagen, arsenic is genotoxic.[14] It can cause chromosomal aberrations, micronuclei formation, and sister chromatid exchanges.[15] This is partly due to the inhibition of DNA repair enzymes.

-

Disruption of Signal Transduction: Arsenic alters critical signaling pathways that regulate cell growth, proliferation, and apoptosis.[10][12][16] Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways.[12][16] Low doses of arsenic may promote cell proliferation by activating the ERK pathway, while higher doses can trigger apoptosis through the JNK and p38 MAPK pathways.[12]

-

Epigenetic Modifications: Arsenic can induce aberrant gene expression through epigenetic changes, including alterations in DNA methylation patterns.[14]

Signaling Pathway Diagrams

The following diagrams illustrate key pathways implicated in this compound toxicity.

Caption: High-level overview of this compound's carcinogenic mechanism.

Caption: Arsenic-induced activation of the Nrf2 oxidative stress response pathway.

Experimental Protocols

This section outlines generalized protocols for assessing arsenic-induced toxicity. Specific parameters may require optimization based on the experimental system.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).

-

Cell Culture: Plate cells (e.g., human keratinocytes, hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Expose cells to varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include an untreated control.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assessment (Comet Assay)

The single-cell gel electrophoresis (Comet) assay detects DNA strand breaks.

-

Cell Preparation: Expose cells to this compound as described in the cytotoxicity protocol. After treatment, harvest and resuspend cells in ice-cold PBS to a concentration of 1x10⁵ cells/mL.

-

Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) (at 37°C) and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

-

Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and proteins.

-

Alkaline Unwinding: Place slides in an electrophoresis chamber filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

-

Electrophoresis: Apply a voltage of ~25V for 20-30 minutes. DNA fragments will migrate towards the anode, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize slides using a fluorescence microscope. Quantify DNA damage using imaging software to measure comet tail length and tail moment.

Experimental Workflow Diagram

Caption: Workflow for in vitro toxicity and genotoxicity testing of this compound.

Conclusion

This compound is a potent toxicant and a recognized human carcinogen. Its mode of action is complex, involving the induction of oxidative stress, direct genotoxicity, and the dysregulation of key cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the pathological effects of arsenic compounds and for professionals involved in the development of therapeutic strategies to mitigate arsenic-induced diseases. Further research is necessary to fully elucidate the intricate molecular interactions and to identify specific biomarkers of exposure and effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. This compound | Ca3(AsO4)2 | CID 24501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - IDLH | NIOSH | CDC [cdc.gov]

- 7. Arsenic and arsenic compounds (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ARSENIC AND ARSENIC COMPOUNDS (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Calcium Mitigates Arsenic Toxicity in Rice Seedlings by Reducing Arsenic Uptake and Modulating the Antioxidant Defense and Glyoxalase Systems and Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inorganic Arsenic-induced cellular transformation is coupled with genome wide changes in chromatin structure, transcriptome and splicing patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate of calcium arsenate residues in soil

An In-depth Technical Guide on the Environmental Fate of Calcium Arsenate Residues in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, Ca₃(AsO₄)₂, is an inorganic arsenical pesticide historically used to control insect pests in orchards and on various crops.[1][2][3] Although its use has been largely discontinued (B1498344) due to the high toxicity and environmental persistence of arsenic, legacy contamination in agricultural soils remains a significant concern.[1][2] Understanding the environmental fate of this compound—its transformation, mobility, and persistence in the soil matrix—is critical for assessing the long-term risks to ecosystems and human health, and for developing effective remediation strategies.

Arsenic's behavior in soil is complex, governed by a series of biogeochemical processes including dissolution, precipitation, adsorption-desorption, and redox transformations.[4][5] The toxicity and mobility of arsenic are highly dependent on its chemical form, or speciation.[4][6] In soils, arsenic primarily exists in two oxidation states: arsenate (As(V)) and the more mobile and toxic arsenite (As(III)).[4] this compound residues act as a long-term source of these species, with their release and transformation being controlled by soil properties such as pH, redox potential (Eh), mineralogy (especially iron and aluminum oxides), and organic matter content.[2][7] This guide provides a technical overview of the key processes governing the environmental fate of this compound in soil, supported by quantitative data, detailed experimental protocols, and process visualizations.

Chemical Transformations and Speciation in Soil

The environmental fate of this compound begins with its dissolution, which releases arsenate (As(V)) ions into the soil solution. The subsequent transformations are influenced by the soil's physicochemical and microbial environment.

2.1 Dissolution and Precipitation this compound is a sparingly soluble salt.[4][8] Its dissolution is a primary mechanism for releasing arsenic into the soil porewater. However, the dissolved arsenate can reprecipitate as other, more stable mineral phases, effectively controlling its long-term solubility. In alkaline and calcareous soils, the availability of free calcium ions can control arsenic mobility through the formation of various this compound minerals, such as arsenate apatite (Ca₅(AsO₄)₃OH).[8][9] In acidic to neutral soils, arsenate is more likely to precipitate with iron (Fe) and aluminum (Al), forming highly insoluble minerals like scorodite (FeAsO₄·2H₂O).[8]

2.2 Adsorption and Desorption Dissolved arsenate (As(V)) strongly adsorbs to the surfaces of iron and aluminum oxyhydroxides (e.g., goethite, ferrihydrite) and clay minerals.[4][7] This process, known as inner-sphere complexation, is a major mechanism for arsenic immobilization in many soil types.[4][10] The strength of this adsorption is pH-dependent, with maximum adsorption typically occurring in the pH range of 5.0–6.5.[7] Conversely, changes in soil conditions, such as an increase in pH or the presence of competing ions like phosphate, can lead to the desorption of arsenic back into the soil solution.[7][10]

2.3 Redox Transformations Under oxidizing (aerobic) conditions, arsenic is predominantly stable as arsenate (As(V)).[4] However, in reducing (anaerobic) environments, such as flooded soils or saturated soil microsites, As(V) can be reduced to the more mobile and toxic arsenite (As(III)).[11] This transformation is often microbially mediated and can significantly increase the solubility and mobility of arsenic, as As(III) does not adsorb as strongly to mineral surfaces as As(V).[11]

The diagram below illustrates the central pathways for this compound transformation in the soil environment.